,3-CDCA has various applications in scientific research, including:
1,3-Cyclohexanedicarboxylic acid is a bicyclic compound with the molecular formula and a molecular weight of 172.18 g/mol. It exists as a mixture of cis and trans isomers, with the cis form being more prevalent in natural sources. This compound features two carboxylic acid functional groups attached to a cyclohexane ring at the 1 and 3 positions, which significantly influences its chemical reactivity and biological activity. The compound appears as a white crystalline solid, with a melting point ranging from 163 to 167 °C .
Research indicates that 1,3-cyclohexanedicarboxylic acid exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on lipid metabolism. Its derivatives have been explored for their ability to inhibit certain enzymes involved in metabolic pathways, suggesting possible applications in treating metabolic disorders .
Several methods exist for synthesizing 1,3-cyclohexanedicarboxylic acid:
1,3-Cyclohexanedicarboxylic acid finds applications in various fields:
Interaction studies have focused on how 1,3-cyclohexanedicarboxylic acid interacts with biological molecules. For instance:
1,3-Cyclohexanedicarboxylic acid shares structural similarities with other dicarboxylic acids but possesses unique properties due to its cyclohexane framework. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Cyclohexanedicarboxylic Acid | Different positional isomers affecting reactivity | |
Adipic Acid | Linear structure; widely used in nylon production | |
Fumaric Acid | Unsaturated dicarboxylic acid; used as food additive | |
Maleic Acid | Cis isomer; used in polymer chemistry |
The unique bicyclic structure of 1,3-cyclohexanedicarboxylic acid allows for distinct chemical reactivity compared to its linear counterparts. Its ability to form stable cyclic anhydrides and participate in specific enzymatic reactions sets it apart from similar compounds. Additionally, its biological activity profile suggests potential applications not fully explored in other dicarboxylic acids .
Irritant